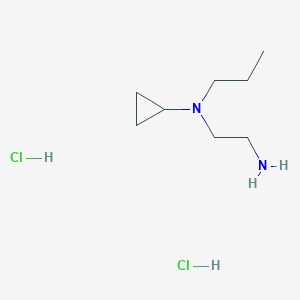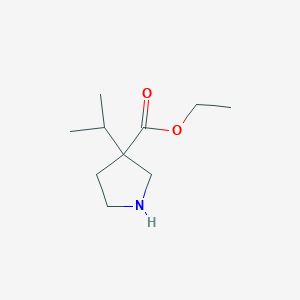
d6-2-Aminobutyric acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Plant Growth and Stress Resistance
d6-2-Aminobutyric acid: can be used in agricultural research to study its effects on plant growth and stress resistance. Exogenous application of GABA has been shown to reduce stress symptoms in plants caused by various abiotic stresses such as anoxia, heat, cold shock, drought, and salt .
Nutrient Enrichment in Crop Breeding
This compound may also find applications in crop breeding programs aimed at targeted nutrient enrichment. The versatility of GABA has been recognized for its multiple health benefits and potential applications in food industry .
Pharmaceutical Research
In pharmaceutical research, d6-2-Aminobutyric acid could be used as a tracer or marker to study the metabolism and pharmacokinetics of GABA-related drugs. It could help in understanding the implication of GABA in various diseases .
Food Industry Applications
The food industry could benefit from research into d6-2-Aminobutyric acid as it relates to GABA’s bioactive properties, which have been associated with health benefits .
Microbial Fermentation Processes
Research into microbial fermentation processes may utilize d6-2-Aminobutyric acid to track and study the production and metabolism of GABA in microbes .
Neurological Studies
As GABA is a significant neurotransmitter, d6-2-Aminobutyric acid could be used in neurological studies to trace and understand GABA’s role in brain function and its implications in neurological disorders .
Mecanismo De Acción
Target of Action
d6-2-Aminobutyric acid, also known as d6-GABA, primarily targets the γ-Aminobutyric acid sub-type A receptors (GABA A Rs) in the central nervous system (CNS) . These receptors are the most prominent inhibitory neurotransmitter receptors in the CNS . They are a family of ligand-gated ion channels with significant physiological and therapeutic implications .
Mode of Action
d6-2-Aminobutyric acid interacts with its targets, the GABA A Rs, by binding to these receptors . This binding action results in the opening of a central chloride ion channel that is gated by the GABA neurotransmitter . The opening of this channel leads to an influx of chloride ions into the neuron, which hyperpolarizes the neuron and makes it less likely to fire . This results in an overall inhibitory effect on neural activity .
Biochemical Pathways
The primary biochemical pathway affected by d6-2-Aminobutyric acid is the GABAergic system . This system is critical in neurodevelopmental disorders . Changes in GABA synthesis or release may have a significant effect on normal brain function . Furthermore, the molecular interactions and pharmacological effects caused by drugs like d6-2-Aminobutyric acid are extremely complex due to the structural heterogeneity of the receptors .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The primary result of the action of d6-2-Aminobutyric acid is the inhibition of neural activity through its action on GABA A Rs . This can lead to effects such as reduced anxiety, sedation, and muscle relaxation .
Action Environment
The action of d6-2-Aminobutyric acid can be influenced by various environmental factors. For instance, stress has been shown to induce the production of β-aminobutyric acid in plants . This suggests that environmental stressors could potentially influence the action, efficacy, and stability of d6-2-Aminobutyric acid.
Safety and Hazards
Direcciones Futuras
Research on GABA and its derivatives, including d6-2-Aminobutyric acid, is ongoing. One review discusses the physiological functions, preparation methods, enrichment methods, metabolic pathways, and applications of GABA, shedding light on developing GABA-enriched plant varieties and food products, and providing insights for efficient production of GABA through synthetic biology approaches . Another paper discusses the use of deuterium-labeled GABA to study the alleviation of abiotic stress resistance in horticultural crops .
Propiedades
IUPAC Name |
2-amino-2,3,3,4,4,4-hexadeuteriobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i1D3,2D2,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCKQJZIFLGMSD-LIDOUZCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
d6-2-Aminobutyric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-indole] hydrochloride](/img/structure/B1382977.png)






![tert-butyl N-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B1382988.png)
![Methyl 2-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1382990.png)


![3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}propan-1-amine hydrochloride](/img/structure/B1382994.png)
